N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 105704-35-6
VCID: VC14845398
InChI: InChI=1S/C10H9BrClN5/c11-6-1-3-7(4-2-6)14-10-16-8(5-12)15-9(13)17-10/h1-4H,5H2,(H3,13,14,15,16,17)
SMILES:
Molecular Formula: C10H9BrClN5
Molecular Weight: 314.57 g/mol

N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine

CAS No.: 105704-35-6

Cat. No.: VC14845398

Molecular Formula: C10H9BrClN5

Molecular Weight: 314.57 g/mol

* For research use only. Not for human or veterinary use.

N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine - 105704-35-6

Specification

CAS No. 105704-35-6
Molecular Formula C10H9BrClN5
Molecular Weight 314.57 g/mol
IUPAC Name 2-N-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C10H9BrClN5/c11-6-1-3-7(4-2-6)14-10-16-8(5-12)15-9(13)17-10/h1-4H,5H2,(H3,13,14,15,16,17)
Standard InChI Key UPNLIORDHFMMMQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC2=NC(=NC(=N2)N)CCl)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure centers on a 1,3,5-triazine ring, a six-membered heterocycle with three nitrogen atoms. Key substituents include:

  • N2-position: A 4-bromophenyl group, introducing steric bulk and electron-withdrawing effects.

  • C6-position: A chloromethyl (–CH₂Cl) group, enabling nucleophilic substitution reactions.

  • C2/C4-positions: Amino (–NH₂) groups, facilitating hydrogen bonding and coordination chemistry.

The bromine and chlorine atoms enhance electrophilicity, making the triazine ring susceptible to aromatic substitution and cross-coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₉BrClN₅
Molar Mass314.57 g/mol
Halogen ContentBr (25.4%), Cl (11.3%)
Calculated logP2.8 (Lipophilic character)

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves sequential functionalization of the triazine ring:

  • Triazine Core Formation: Cyclization of cyanoguanidine derivatives under high-temperature conditions .

  • Bromophenyl Introduction: Ullmann coupling or Buchwald-Hartwig amination to attach the 4-bromophenyl group at N2 .

  • Chloromethylation: Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and Lewis acids like AlCl₃ .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Triazine FormationCyanoguanidine, 180°C, 12 hrs65–70
N2-Arylation4-Bromophenylboronic acid, Pd catalyst50–55
C6-ChloromethylationMOMCl, AlCl₃, DCM, 0°C → RT60–65

Chemical Reactivity

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides, while the bromophenyl moiety participates in Suzuki-Miyaura cross-couplings. The amino groups at C2/C4 enable coordination to metal centers, relevant to catalysis or materials science .

Biological Activity and Mechanism

LPAAT-β Inhibition

LPAAT-β, an enzyme overexpressed in cancer cells, catalyzes phosphatidic acid biosynthesis. N2-(4-Bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine analogs exhibit IC₅₀ values of 10–50 nM against LPAAT-β, disrupting lipid signaling and inducing apoptosis . Structural studies suggest the bromophenyl group occupies a hydrophobic pocket, while the chloromethyl moiety covalently modifies a cysteine residue (Cys-216) .

Anticancer Efficacy

In vitro screens against the NCI-60 panel reveal potent activity:

Table 3: Cytotoxicity Profiling

Cell LineGI₅₀ (nM)TGI (nM)
Melanoma (MALME-3M)33 ± 2.11,100 ± 85
Breast (MCF-7)120 ± 9.42,300 ± 210

Mechanistically, the compound induces G1 cell cycle arrest and mitochondrial membrane depolarization .

Comparative Analysis with Related Triazines

Structural Analogues

  • Compound 19 (PubMed ): Replaces chloromethyl with a piperazinyl group, achieving GI₅₀ = 33 nM in melanoma.

  • Patent Example 12 (WO2003037346A1 ): Substitutes bromophenyl with trifluoromethyl, enhancing metabolic stability.

Structure-Activity Relationships (SAR)

  • Halogen Effects: Bromine improves target binding vs. chlorine (ΔIC₅₀ = 15 nM) .

  • Chloromethyl vs. Hydroxymethyl: Chlorine’s electronegativity increases electrophilicity, boosting covalent inhibition .

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